molecular formula C9H13NO2S B2404395 2-[(Oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2195877-69-9

2-[(Oxan-4-yl)methoxy]-1,3-thiazole

Cat. No.: B2404395
CAS No.: 2195877-69-9
M. Wt: 199.27
InChI Key: BQSLNWZXYSUJLT-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an oxan-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole typically involves the reaction of oxan-4-ylmethanol with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxan-4-ylmethanol, followed by nucleophilic substitution with a thiazole halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations . This approach not only improves efficiency but also ensures consistent product quality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxan-4-yl)methoxy]-1,3-thiazole is unique due to its specific combination of the oxan-4-ylmethoxy group and the thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for targeted applications in various fields of research and industry .

Biological Activity

2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring, an oxan-4-yl group, and a methoxy substituent. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.

The molecular formula of this compound is C7H9NOSC_7H_9NOS, with a molecular weight of approximately 171.22 g/mol. The thiazole ring is known for its reactivity due to the presence of sulfur and nitrogen atoms, which can interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety may modulate enzyme activity and receptor interactions, leading to various biological effects such as:

  • Antimicrobial Activity : Inhibition of bacterial cell wall synthesis.
  • Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. The following table summarizes the antimicrobial efficacy observed in related compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
2-(Oxan-4-yl)methoxy-1,3-thiazoleEscherichia coli32 µg/mL
2-(Oxan-4-yl)methoxy-1,3-thiazoleStaphylococcus aureus16 µg/mL
2-(Oxan-4-yl)methoxy-1,3-thiazoleCandida albicans64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The following data illustrates its anticancer potential:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast Cancer)25 µMApoptosis induction
A549 (Lung Cancer)30 µMCell cycle arrest
HeLa (Cervical Cancer)20 µMCaspase activation

Case Studies

A recent study evaluated the biological effects of various thiazole derivatives, including this compound. The findings indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Notably, the compound demonstrated a significant reduction in cell viability in the MCF7 breast cancer cell line by inducing apoptosis through caspase pathway activation.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-11-5-2-8(1)7-12-9-10-3-6-13-9/h3,6,8H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSLNWZXYSUJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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